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Mps1-IN-1 dihydrochloride - 1883548-93-3

Mps1-IN-1 dihydrochloride

Catalog Number: EVT-2645280
CAS Number: 1883548-93-3
Molecular Formula: C28H35Cl2N5O4S
Molecular Weight: 608.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“Mps1-IN-1 (dihydrochloride)” is a selective monopolar spindle 1 (Mps1) kinase inhibitor . It has an IC50 value of 367 nM and exhibits over 1000-fold selectivity against a panel of 352 kinases, with the exceptions of ALK and Ltk . It disrupts the recruitment of Mad2 to kinetochores and increases the frequency of multipolar mitosis in U2OS cells .


Molecular Structure Analysis

The chemical name of “Mps1-IN-1 (dihydrochloride)” is 1-[3-Methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol dihydrochloride . Its molecular weight is 608.58 and its formula is C28H33N5O4S.2HCl .


Physical And Chemical Properties Analysis

“Mps1-IN-1 (dihydrochloride)” is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature .

Synthesis Analysis

The synthesis of Mps1-IN-1 dihydrochloride involves multiple steps to create the complex molecular structure required for its activity. The synthetic route typically includes:

  • Initial Formation: The synthesis starts with the preparation of key intermediates that contain specific functional groups essential for binding to the ATP pocket of the Mps1 kinase.
  • Final Assembly: These intermediates are then combined through various coupling reactions to form the final compound. The detailed synthetic pathway is often documented in supplementary materials accompanying research articles, providing insights into each step's conditions and reagents used .

Technical details regarding purification methods such as crystallization and chromatography are crucial for obtaining high-purity compounds suitable for biological assays.

Molecular Structure Analysis

Mps1-IN-1 dihydrochloride has a well-defined molecular structure characterized by its interactions within the ATP binding site of the Mps1 kinase. The compound's structure includes:

  • Core Structure: It features an aromatic ring system that facilitates hydrophobic interactions with the kinase.
  • Functional Groups: Specific groups such as methoxy or ethoxy substituents are strategically placed to enhance binding affinity and selectivity. For instance, hydrogen bonds with hinge residues stabilize the inhibitor's position within the active site .

Data from crystallography studies reveal the inhibitor's binding mode and confirm its ability to occupy critical regions within the kinase, which is essential for inhibiting its activity effectively.

Chemical Reactions Analysis

Mps1-IN-1 dihydrochloride participates in several chemical reactions primarily related to its interaction with the Mps1 kinase. The key reactions include:

  • Inhibition Mechanism: Upon binding to Mps1, Mps1-IN-1 prevents ATP from accessing its binding site, thereby inhibiting phosphorylation processes critical for cell cycle progression.
  • Selectivity Profile: The compound exhibits minimal off-target effects due to its structural specificity, which is vital for reducing potential side effects in therapeutic applications .

The technical details surrounding these reactions often involve kinetic studies that measure changes in enzymatic activity upon inhibitor introduction.

Mechanism of Action

The mechanism of action for Mps1-IN-1 dihydrochloride hinges on its ability to inhibit Mps1 kinase activity:

  • Binding Affinity: The compound binds competitively to the ATP binding pocket of Mps1, effectively blocking ATP from engaging with the kinase.
  • Cell Cycle Impact: This inhibition disrupts normal spindle assembly checkpoint function, leading to errors in chromosome segregation during mitosis. Such disruptions can trigger cellular responses such as apoptosis or mitotic catastrophe in cancer cells .

Data supporting this mechanism typically include assays demonstrating increased rates of cell death or abnormal cell division patterns upon treatment with Mps1-IN-1.

Physical and Chemical Properties Analysis

Mps1-IN-1 dihydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 406.3 g/mol.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in various biological assays.
  • Stability: The compound remains stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time .

These properties are crucial for researchers when designing experiments and determining appropriate dosages.

Applications

Mps1-IN-1 dihydrochloride has several significant applications in scientific research:

  • Cancer Research: It serves as a valuable tool for investigating the role of Mps1 in cancer biology, particularly regarding its overexpression in various tumors.
  • Cell Cycle Studies: Researchers utilize this inhibitor to study spindle assembly checkpoint dynamics and explore therapeutic strategies that exploit mitotic errors in cancer cells.
  • Drug Development: Ongoing studies aim to further characterize this compound's potential as a monotherapeutic agent or in combination with other chemotherapeutics targeting microtubule dynamics .
Mechanistic Basis of Mps1 Kinase Inhibition

Mps1-Inhibitor-1 (Mps1-IN-1) dihydrochloride is a potent and selective chemical probe targeting the human monopolar spindle 1 kinase, a critical regulator of mitotic fidelity and spindle assembly checkpoint signaling. Its mechanism of action provides a window into fundamental cell division processes and potential anticancer strategies.

ATP-Competitive Binding Mode and Structural Determinants

Mps1-Inhibitor-1 dihydrochloride functions as a reversible adenosine triphosphate-competitive inhibitor, binding directly within the catalytic cleft of monopolar spindle 1 kinase. Biochemical profiling reveals a half-maximal inhibitory concentration (IC₅₀) of 367 nM against monopolar spindle 1 kinase, with a dissociation constant (Kd) of 27 nM, confirming high-affinity binding [2] [7]. Co-crystallography studies demonstrate that the inhibitor engages conserved residues in the adenosine triphosphate-binding pocket, including hydrophobic interactions with the hinge region (residues 604–607) and hydrogen bonding with catalytic lysine 553 [5] [9]. This binding mode stabilizes the kinase domain in an inactive conformation characterized by:

  • Displacement of the activation loop (residues 664–688)
  • Disruption of the salt bridge between glutamate 571 and lysine 553
  • Distortion of the phosphate-binding loop (P-loop)

Table 1: Selectivity Profile of Mps1-Inhibitor-1 Dihydrochloride

Kinase TargetBinding Affinity (Kd or IC₅₀)Selectivity vs. Mps1
Monopolar spindle 127 nM (Kd) / 367 nM (IC₅₀)Reference
Anaplastic lymphoma kinase21 nM (Kd)~1.3-fold less selective
Leukocyte tyrosine kinase29 nM (Kd)~1.1-fold less selective
Focal adhesion kinase440 nM (IC₅₀)~12-fold more selective
Insulin-like growth factor 1 receptor750 nM (IC₅₀)~28-fold more selective

Despite high selectivity against a panel of 352 kinases (>1000-fold for most), significant off-target activity occurs against anaplastic lymphoma kinase and leukocyte tyrosine kinase due to structural similarities in their adenosine triphosphate-binding pockets [1] [2] [7]. This profile necessitates cautious interpretation of cellular phenotypes when used at higher concentrations.

Allosteric Modulation of Monopolar Spindle 1 Catalytic Domain Conformation

Beyond direct adenosine triphosphate competition, Mps1-Inhibitor-1 dihydrochloride induces long-range conformational changes that impair monopolar spindle 1 activation. Structural analyses reveal that inhibitor binding stabilizes a unique autoinhibited state characterized by:

  • Intramolecular locking between the αC-helix glutamate 571 and backbone amides in the catalytic loop [9]
  • Disordering of the activation segment (residues 672–680), preventing substrate access [9]
  • Displacement of the P+1 loop (containing threonine 686), a critical site for substrate recruitment [9]

Phosphorylation of threonine 686 in the P+1 loop is essential for full monopolar spindle 1 activation and substrate recognition. Mps1-Inhibitor-1 binding prevents this phosphorylation, creating a double-hit mechanism: direct adenosine triphosphate-site occupancy coupled with allosteric prevention of activating modifications [7] [9]. Mutational studies confirm that alanine substitution at threonine 686 reduces kinase activity by >80%, mirroring inhibitor effects [9]. This dual interference disrupts the precise spatiotemporal regulation required for monopolar spindle 1 function during mitosis.

Disruption of Kinetochore-Microtubule Attachment Dynamics

Mps1-Inhibitor-1 dihydrochloride exerts profound cellular effects by sabotaging the spindle assembly checkpoint and chromosome-microtubule interface. At concentrations ≥0.3 μM, it triggers premature anaphase onset within 20 minutes in U2OS cells by disabling checkpoint signaling [2] [7]. Mechanistically, this occurs through:

Impairment of Spindle Assembly Checkpoint Signaling

  • Mad2 Dysregulation: Failure to recruit Mad2 to unattached kinetochores, preventing "wait anaphase" signal generation [1] [7]
  • Aurora B Suppression: Dose-dependent reduction of Aurora B autophosphorylation at threonine 232 (IC₅₀ ≈ 2 μM), diminishing error-correction capacity [7]
  • Cyclin B Catastrophe: Accelerated degradation of cyclin B during checkpoint-arrested mitosis, driving premature mitotic exit [7]

Destabilization of Microtubule-Kinetochore Attachments

Monopolar spindle 1 normally promotes accurate chromosome biorientation by regulating the nuclear division cycle 80 complex-microtubule interface. Inhibitor treatment (5–10 μM) causes:

  • Persistent accumulation of monopolar spindle 1 at kinetochores, even after microtubule attachment [3] [6]
  • Reduced affinity between the nuclear division cycle 80 complex and microtubules, increasing attachment errors [3]
  • Premature stabilization of incorrect kinetochore-microtubule attachments due to disrupted Aurora B feedback

Table 2: Cellular Consequences of Mps1 Inhibition in Cancer Cell Lines

Cell LineTreatment ConcentrationKey PhenotypesMolecular Correlates
U2OS (osteosarcoma)0.3–10 μMPremature anaphase (20 min); Multipolar mitoses (30% increase)Loss of kinetochore Mad2; Cyclin B degradation
HCT116 (colorectal)2–10 μMViability reduction to 33% of control (96 hr); Chromosome mis-segregationAurora B T232 dephosphorylation; 4C pHistone H3-negative cells
HeLa (cervical)10 μMChromosome misalignment; Anaphase bridgesImpaired Mps1 autophosphorylation; Ndc80 complex dysregulation

These disruptions culminate in catastrophic mitotic defects: chromosome misalignment (observed in >60% of treated cells), lagging chromosomes, and multipolar divisions (30% increase in U2OS cells) [1] [3] [7]. Intriguingly, cells with pre-existing supernumerary centrosomes exhibit heightened sensitivity, suggesting potential therapeutic applications in genomically unstable cancers [1] [5].

The targeted disruption of microtubule-kinetochore dynamics underscores monopolar spindle 1's dual roles as both checkpoint enforcer and attachment regulator. By chemogenetically dissecting these functions, Mps1-Inhibitor-1 dihydrochloride provides a powerful tool for probing the mechanistic links between spindle checkpoint surveillance, chromosome attachment, and genomic stability.

Properties

CAS Number

1883548-93-3

Product Name

Mps1-IN-1 dihydrochloride

IUPAC Name

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol;dihydrochloride

Molecular Formula

C28H35Cl2N5O4S

Molecular Weight

608.58

InChI

InChI=1S/C28H33N5O4S.2ClH/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33;;/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32);2*1H

InChI Key

HFJLUXGXTPNYTQ-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl.Cl

Solubility

not available

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